molecular formula C13H18N2 B8380902 2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-5-amine

2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-5-amine

Cat. No. B8380902
M. Wt: 202.30 g/mol
InChI Key: KUGBIACHPIRNOS-UHFFFAOYSA-N
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Patent
US09181239B2

Procedure details

To a solution of Example 55B (7.25 g, 31.2 mmol) in 156 mL of methanol was added palladium on carbon (10% wt) (7.25 g, 6.81 mmol). The reaction mixture was evacuated and backfilled with nitrogen three times then evacuated and backfilled with hydrogen. The mixture was then allowed to stirred under H2 (1 atm, balloon) at ambient temperature overnight. The mixture was filtered through a celite pad then concentrated and the crude product was recrystallized in ethyl acetate/hexane mixture to obtain the title compound. MS (ESI) m/z 203.1 (M+H)+.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
7.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:7]2)([O-])=O>CO.[Pd]>[N:13]1([CH:8]2[CH2:7][C:6]3[C:10](=[CH:11][CH:12]=[C:4]([NH2:1])[CH:5]=3)[CH2:9]2)[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
7.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N1CCCC1
Name
Quantity
156 mL
Type
solvent
Smiles
CO
Name
Quantity
7.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stirred under H2 (1 atm, balloon) at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
then evacuated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized in ethyl acetate/hexane mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)C1CC2=CC=C(C=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.